Ethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate
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Overview
Description
ATI 2010 is an amiodarone homolog with amiodarone-like electrophysiological actions. ATI 2010 may be useful as an antiarrythmic agent for the treatment of tachyarrhythmias.
Scientific Research Applications
Quantum Chemical Studies on Benzoic Acids
Quantum chemical studies on the dissociation of substituted benzoic acids, including derivatives similar to Ethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate, have been conducted. These studies focus on the dimerizations of benzoic acid and its derivatives, offering insights into their chemical behaviors and potential applications in various fields including pharmaceutical and material sciences (Sainsbury, 1975).
Alkylation and Acylation of Aminoimidazoles
Research on the alkylation and acylation of aminoimidazoles, compounds structurally related to Ethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate, demonstrates their potential in biosynthesis and medicinal chemistry. Such research could inform the development of new compounds with improved pharmacological profiles (Mackenzie et al., 1988).
Synthesis of Benzoic Acid Derivatives
Studies on the synthesis of benzoic acid derivatives, including compounds analogous to Ethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate, provide valuable information on their potential applications in chemical synthesis and drug development. Such research could lead to the discovery of novel compounds with unique properties and applications (Ali et al., 1998).
Synthesis of Ethyl Derivatives
Research on the synthesis of ethyl derivatives, similar to Ethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate, explores their potential in creating compounds with varied pharmacological activities. This research could pave the way for the development of new drugs or materials with specific desired properties (Xiao & Bing, 2006).
properties
CAS RN |
270587-30-9 |
---|---|
Product Name |
Ethyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate |
Molecular Formula |
C25H27I2NO5 |
Molecular Weight |
675.3 g/mol |
IUPAC Name |
ethyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate |
InChI |
InChI=1S/C25H27I2NO5/c1-4-28(5-2)11-12-32-25-18(26)13-16(14-19(25)27)24(30)23-17-9-7-8-10-20(17)33-21(23)15-22(29)31-6-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3 |
InChI Key |
AMQAFADFGYPICD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OCC)I |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OCC)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ATI 2010 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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